molecular formula C25H30D4F2O5 B1164685 Tafluprost-d4

Tafluprost-d4

Cat. No. B1164685
M. Wt: 456.6
InChI Key: WSNODXPBBALQOF-INPMSDDOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tafluprost-d4 contains four deuterium atoms at the 3/', 3/', 4/', and 4/' positions. It is intended for use as an internal standard for the quantification of tafluprost by GC- or LC-mass spectrometry. A number of 17-phenyl trinor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. Alternatively, it was recently reported that analogs incorporating a 15-deoxy-15,15-difluoro modification also had a favorable ophthalmic activity profile. Tafluprost is a 2-series, 16-phenoxy analog of PGF2α with the 15,15-difluoro substitution. Tafluprost free acid is a very potent FP receptor agonist, with a Ki value of 0.4 nM. The ester prodrug forms of tafluprost are also potent ocular hypotensives in monkeys.

Scientific Research Applications

Synthesis and Manufacturing

Tafluprost, a prostaglandin F2α analog, is used as an effective ocular hypotensive agent in treating glaucoma and ocular hypertension. A significant advancement in its synthesis was the Julia–Lythgoe olefination, allowing high purity and cost-effective production. This method has been applied in the manufacturing of other prostaglandin analogs such as latanoprost and bimatoprost, highlighting its broad applicability in pharmaceutical synthesis (Krupa, Chodyński, Ostaszewska, Cmoch, & Dams, 2017).

Clinical Efficacy and Safety

Tafluprost has been extensively studied for its efficacy in lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. It's been shown to be as effective as other prostaglandin analogs like latanoprost in reducing IOP. These studies underscore tafluprost's role as a valuable treatment option in glaucoma management (Pantcheva, Seibold, Awadallah, & Kahook, 2011).

Neuroprotective Effects

Research has demonstrated tafluprost's potential neuroprotective effects, particularly in retinal ganglion cells. It has been shown to reduce apoptosis in these cells, which is critical in conditions like glaucoma where neuronal damage is a primary concern (Kanamori, Naka, Fukuda, Nakamura, & Negi, 2009).

Ocular Tissue Distribution

The metabolism and distribution of tafluprost in ocular tissues have been a focus of study, particularly in animal models. These studies provide insights into how tafluprost is metabolized and distributed within the eye, enhancing our understanding of its pharmacokinetics and pharmacodynamics (Fukano & Kawazu, 2011).

Drug Delivery Systems

The development of novel drug delivery systems for tafluprost has been explored to improve therapeutic efficacy and patient compliance. These systems aim for controlled release, potentially offering more consistent therapeutic effects and reduced side effects (Sato, Nakagawa, Omodaka, Asada, Fujii, Masaki, & Nakazawa, 2020).

properties

Product Name

Tafluprost-d4

Molecular Formula

C25H30D4F2O5

Molecular Weight

456.6

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2

InChI Key

WSNODXPBBALQOF-INPMSDDOSA-N

SMILES

O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O

synonyms

AFP-168-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tafluprost-d4
Reactant of Route 2
Tafluprost-d4
Reactant of Route 3
Reactant of Route 3
Tafluprost-d4
Reactant of Route 4
Tafluprost-d4
Reactant of Route 5
Tafluprost-d4
Reactant of Route 6
Tafluprost-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.